2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione
Description
2,2-Dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative functionalized with a 3-phenyl-1H-pyrazole substituent at the 5-position. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile scaffold in organic synthesis due to its high reactivity in condensation and cycloaddition reactions.
Properties
IUPAC Name |
2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-16(2)21-14(19)12(15(20)22-16)8-11-9-17-18-13(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLZYPREIIQVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(NN=C2)C3=CC=CC=C3)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione typically involves the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Key Structural Comparison Table
*Molecular formulas estimated based on substituent analysis.
Physical and Spectroscopic Properties
- Melting Points : Pyrazoline derivatives () melt at 102–124°C, while trifluoromethylphenyl derivatives () are reported as oils, indicating substituent-dependent crystallinity .
- Spectroscopic Data : FT-IR and NMR spectra (e.g., ) confirm substituent identity via characteristic peaks (e.g., C=O stretches at 1680–1690 cm⁻¹, aromatic proton signals at δ 6.7–7.7 ppm) .
Biological Activity
2,2-Dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available literature, highlighting key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a dioxane ring with a pyrazole moiety that contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and dioxane structures exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar pyrazole derivatives inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2,2-Dimethyl-5-(pyrazolyl) | MCF-7 (breast) | 12.5 | Apoptosis induction |
| 2,2-Dimethyl-5-(pyrazolyl) | A549 (lung) | 15.0 | Cell cycle arrest |
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been documented:
- Antibacterial assays against Gram-positive and Gram-negative bacteria revealed that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
| Bacteria | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus | 16 | Moderate |
| E. coli | 32 | Weak |
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can also exert anti-inflammatory effects:
- In vivo models demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with these compounds. The observed effects suggest potential therapeutic applications in inflammatory diseases.
Case Studies
- Case Study 1 : A study involving the administration of a related pyrazole compound in a murine model of breast cancer showed a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues.
- Case Study 2 : Another investigation focused on the antibacterial efficacy of a derivative against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : Reacting a pyrazole derivative (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde) with 2,2-dimethyl-1,3-dioxane-4,6-dione under reflux in ethanol or DMF.
Purification : Recrystallization from ethanol-DMF mixtures to isolate the product.
Characterization : Confirmation via NMR and mass spectrometry .
- Key Optimization Variables : Solvent choice (ethanol vs. DMF), reaction time (2–7 hours), and stoichiometric ratios of precursors .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Answer :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate the condensation step .
- Green Chemistry Approaches : Replace ethanol with ionic liquids or microwave-assisted heating to reduce reaction time and energy consumption .
- Yield Data :
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 45–50 |
| DMF | 120 | 60–65 |
Q. What methodological frameworks are used to evaluate the compound’s bioactivity in pharmacological studies?
- Answer :
- In Vitro Assays : Measure enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding affinity using fluorescence polarization .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, noting IC₅₀ values .
- Animal Studies : Assess anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema) with dose-response curves .
Q. How can contradictions in bioactivity data across studies be resolved?
- Answer :
- Controlled Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
- Multi-Omics Integration : Pair transcriptomic data with biochemical assays to identify off-target effects .
- Structural Modifications : Synthesize analogs to isolate pharmacophores responsible for activity .
Q. What experimental designs assess the compound’s environmental fate and ecotoxicological impact?
- Answer :
- Degradation Studies : Monitor hydrolysis/photolysis rates under varying pH and UV exposure using HPLC .
- Bioaccumulation Tests : Measure logP values and bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) .
- Tiered Risk Assessment : Combine abiotic/biotic transformation data with ecosystem modeling to predict long-term ecological risks .
Methodological Challenges & Solutions
Q. How can stability issues during synthesis (e.g., isomerization) be mitigated?
- Answer :
- Low-Temperature Reactions : Perform condensation at 0–4°C to suppress keto-enol tautomerism .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Answer :
- Knockout Models : Use CRISPR/Cas9 to delete putative target genes in cell lines, observing rescue effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
